molecular formula C21H32N2O B14990063 1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B14990063
M. Wt: 328.5 g/mol
InChI Key: AKXVUNGBBGWXAF-UHFFFAOYSA-N
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Description

1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring and an azepane ring The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the azepane ring is a seven-membered heterocycle also containing one nitrogen atom

Preparation Methods

The synthesis of 1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by their coupling. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Azepane Ring: Similar to the piperidine ring, the azepane ring can be synthesized through cyclization reactions.

    Coupling of the Rings: The piperidine and azepane rings are then coupled using reagents such as alkyl halides under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}azepane can be compared with other piperidine and azepane derivatives:

    Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals share structural similarities but differ in their specific functional groups and biological activities.

    Azepane Derivatives: Similar compounds include azepane-based drugs and materials, which also feature the seven-membered ring but may have different substituents and properties.

The uniqueness of this compound lies in its combined piperidine and azepane rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C21H32N2O/c1-18-10-4-5-12-20(18)21(24)23-16-9-6-11-19(23)13-17-22-14-7-2-3-8-15-22/h4-5,10,12,19H,2-3,6-9,11,13-17H2,1H3

InChI Key

AKXVUNGBBGWXAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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